Gestodene Dimer
Description
Contextualization of Dimerization in Steroid Chemistry
In the realm of steroid chemistry, dimerization—the process by which two identical steroid molecules (monomers) combine to form a single new compound (a dimer)—has evolved from a chemical curiosity to a significant area of research. mdpi.comsigmaaldrich.com Initially, steroid dimers were often discovered as unintended byproducts during synthetic reactions or as degradation products. mdpi.com These compounds were sometimes formed through various mechanisms, including photochemical reactions, such as the UV radiation-induced dimerization of steroid enones, or through catalyzed synthesis. mdpi.comacs.orggoogle.com
The study of steroid dimerization encompasses a wide range of structures and linking patterns, with dimers connected through different points on the steroid nucleus (e.g., ring A-ring A, ring D-ring D). The formation of these complex molecules can be influenced by reaction conditions, such as the presence of catalysts like montmorillonite (B579905) clay or amines, or through the specific arrangement of molecules in a crystalline solid state. mdpi.comgoogle.comresearcher.life Once considered mere curiosities, the unique properties and potential applications of steroid dimers have spurred increased investigation into their synthesis, structure, and characteristics. sigmaaldrich.com
Overview of Gestodene (B1671452) as a Synthetic Steroid
Gestodene is a potent synthetic steroid classified as a third-generation progestin, a type of synthetic progestogen. innovareacademics.in Chemically, it is a derivative of testosterone (B1683101) and belongs to the gonane (B1236691) subgroup of the 19-nortestosterone family. researchgate.net Its structure is formally known as 17α-ethinyl-17β-hydroxy-18-methyl-4,15-estradien-3-one. nih.govgeneesmiddeleninformatiebank.nl The structure of Gestodene was elucidated using various spectrometric methods, including UV, IR, NMR, and Mass Spectrometry. geneesmiddeleninformatiebank.nl
As an active pharmaceutical ingredient (API), Gestodene is a white or yellowish crystalline powder. ccspublishing.org.cn It is practically insoluble in water but is freely soluble in solvents like methylene (B1212753) chloride and soluble in methanol (B129727). ccspublishing.org.cn Due to its chemical nature, Gestodene can exist in different polymorphic forms, which are different crystalline structures of the same compound. acs.org Studies have identified at least two such polymorphic forms (Form I and Form II), whose formation during crystallization can be influenced by factors like temperature and supersaturation. acs.org
Table 1: Chemical and Physical Properties of Gestodene
Significance of Dimeric Impurities and Byproducts in Active Pharmaceutical Ingredients (APIs)
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical chemistry and manufacturing. uiowa.edu Impurities are unwanted chemicals that can be present in the final API, arising from various sources such as raw materials, intermediates, side reactions during synthesis, or degradation of the drug substance over time. nih.govjpbjournal.com Even in small amounts, these impurities can potentially affect the quality, and efficacy of the final drug product. jpbjournal.com Consequently, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. uiowa.edu
In the context of Gestodene, impurities can form during its multi-step synthesis or as degradation products when the API is exposed to stress conditions such as acid, base, oxidation, heat, or light. researchgate.netinnovareacademics.inresearchgate.net Forced degradation studies, which intentionally expose the drug to these stresses, have demonstrated that Gestodene is susceptible to degradation, leading to the formation of various byproducts. researchgate.netrjptonline.orgwiley.com The successful separation and quantification of these degradation products from the parent API are essential for ensuring product quality and are typically achieved using stability-indicating analytical methods like High-Performance Liquid Chromatography (HPLC). researchgate.netinnovareacademics.inrjptonline.org
Among the potential process-related impurities and degradation byproducts is the Gestodene Dimer . This compound represents a specific type of impurity where two molecules of Gestodene or its precursors have linked together. The characterization of such impurities is a key part of pharmaceutical development and requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. nih.govpharmaffiliates.comsichem.de The presence of dimeric and other impurities must be carefully monitored and controlled to meet pharmacopeial standards. researchgate.net
Table 2: Chemical Properties of a this compound Impurity (Data derived from supplier information)
The this compound is one of several impurities that are monitored during quality control. Other known impurities include isomers and degradation products with modified functional groups.
Table 3: Examples of Other Known Gestodene-Related Impurities
Compound Names Mentioned
Properties
Molecular Formula |
C₄₀H₅₀O₄ |
|---|---|
Molecular Weight |
594.82 |
Synonyms |
(8R,8’R,9S,9’S,10R,10’R,13S,13’S,14S,14’S,17S,17’S)-17,17’-(Ethyne-1,2-diyl)bis(13-ethyl-17-hydroxy-6,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one) |
Origin of Product |
United States |
Formation Pathways and Mechanistic Studies of Gestodene Dimer
Degradation-Induced Dimerization of Gestodene (B1671452)
Oxidative Degradation Processes and Dimerization
Forced degradation studies are a cornerstone in identifying potential degradation pathways. In these studies, Gestodene is exposed to oxidative conditions, typically using reagents like hydrogen peroxide, to simulate potential degradation over its shelf life. Research has shown that Gestodene is susceptible to oxidative stress, leading to a quantifiable loss of the active ingredient.
While specific studies detailing the isolation and characterization of Gestodene Dimer as a direct product of oxidation are not extensively published, the formation of dimers from similar steroid molecules under oxidative conditions is a known phenomenon in organic chemistry. The reactive species generated during oxidation can lead to intermolecular reactions, resulting in the coupling of two steroid molecules. The presence of this compound as a known impurity lends credence to the hypothesis that oxidative degradation is a potential pathway for its formation. clearsynth.com
A stability-indicating RP-HPLC method developed for the simultaneous estimation of Ethinyl Estradiol and Gestodene subjected the drugs to oxidative stress (3% v/v hydrogen peroxide). innovareacademics.in The results indicated a significant degradation of Gestodene, as detailed in the table below.
| Stress Condition | Peak Area | % Degraded Amount | % Active Amount |
|---|---|---|---|
| Standard | 7986585 | 0 | 100 |
| Oxidative | 7032188.09 | 11.05 | 88.05 |
Although this study did not identify the specific degradation products, the loss in the parent compound's peak area confirms its susceptibility to oxidation, a condition that could facilitate dimerization. innovareacademics.in
Influence of Storage Conditions and Environmental Factors on Dimer Yield
The formation of degradation products, including dimers, is often influenced by storage conditions such as temperature and exposure to light.
Thermal Degradation: When subjected to thermal stress (60°C), Gestodene demonstrated degradation, suggesting that elevated temperatures during storage could contribute to the formation of impurities. innovareacademics.in
Photolytic Degradation: Exposure to light is another critical environmental factor. Studies on the photochemical behavior of Gestodene in aqueous solutions have shown that it undergoes direct photolysis when exposed to simulated solar light. researchgate.net The solar photolytic degradation rate constant for Gestodene was determined to be 1.4×10⁻⁷ s⁻¹. researchgate.net Another forced degradation study also confirmed that Gestodene is susceptible to photolysis, with this condition causing the highest amount of degradation among all stress factors tested. innovareacademics.in This high susceptibility to light-induced degradation could be a significant pathway for the formation of this compound, as photochemical reactions are known to induce dimerization in various organic molecules.
| Stress Condition | % Degraded Amount | % Active Amount |
|---|---|---|
| Thermal | Degradation Confirmed | Degradation Confirmed |
| Photolytic | Highest Degradation | N/A |
While these studies establish a link between environmental factors and Gestodene degradation, further research is needed to quantify the specific yield of this compound under these conditions.
Hypothesized Biochemical Formation Pathways (In Vitro Chemical Transformations)
The formation of this compound can also be considered from the perspective of in vitro biochemical transformations, excluding any human or clinical context.
Enzymatic Transformations Leading to Dimeric Steroid Structures (Excluding human/clinical context)
While there is no direct evidence of a specific enzyme that catalyzes the dimerization of Gestodene, the broader field of biocatalysis offers insights into how such a transformation could occur. Enzymes, particularly oxidoreductases and hydrolases, are known to catalyze a wide array of reactions on steroid molecules. uva.nlacs.org
In a non-clinical, in vitro setting, it is conceivable that certain enzymes could facilitate the formation of this compound. For instance, peroxidases, in the presence of a suitable oxidizing agent, could generate radical intermediates from Gestodene that then couple to form the dimer. The synthesis of various steroid dimers has been achieved through different chemical strategies, some of which could potentially be mimicked by enzymatic processes. mdpi.comuc.pt
Chemical Reactivity of Gestodene Metabolites Towards Dimerization (Excluding human/clinical context)
In vitro metabolism studies of Gestodene using rat anterior pituitary, hypothalamus, and ventral prostate homogenates have led to the identification of several metabolites, such as 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.govveeprho.com These metabolic transformations, which involve the reduction of the A-ring of the steroid, alter the chemical reactivity of the molecule.
It is plausible that these or other in vitro-generated metabolites could be more susceptible to dimerization than the parent Gestodene molecule. The changes in the electronic and steric properties of the steroid nucleus following metabolism could facilitate intermolecular reactions, leading to the formation of dimeric structures under specific in vitro conditions. For example, the introduction of new functional groups during metabolism could create sites for subsequent coupling reactions.
Advanced Methodologies for Structural Elucidation of Gestodene Dimer
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the non-destructive elucidation of the molecular structure of organic compounds in solution and the solid state. For a complex molecule like the gestodene (B1671452) dimer, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.
One-dimensional (1D) NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical environment and multiplicity of all hydrogen atoms, while the ¹³C NMR spectrum, often acquired with proton decoupling, shows a signal for each unique carbon atom.
The ¹³C NMR spectrum is crucial for determining the total number of carbon atoms in the molecule, confirming its dimeric nature. The chemical shifts of the carbon signals, particularly those of the sp-hybridized carbons of the ethyne (B1235809) linker and the surrounding quaternary carbons, are highly diagnostic for the dimer linkage.
A hypothetical table of characteristic 1D NMR shifts for the gestodene dimer, based on the known values for gestodene and related steroidal dimers, is presented below.
| ¹H NMR (Proton) | Chemical Shift (ppm, hypothetical) | Multiplicity | Assignment |
| H-4 | ~5.85 | s | Olefinic proton |
| H-15 | ~5.95 | d | Olefinic proton |
| H-16 | ~6.10 | d | Olefinic proton |
| -OH | ~2.50 | s | Hydroxyl proton |
| -CH₂CH₃ | ~1.25 | q | Methylene (B1212753) of ethyl group |
| -CH₂CH₃ | ~0.90 | t | Methyl of ethyl group |
| ¹³C NMR (Carbon) | Chemical Shift (ppm, hypothetical) | Assignment |
| C-3 | ~199.5 | Carbonyl |
| C-5 | ~124.0 | Olefinic |
| C-4 | ~165.0 | Olefinic |
| C-15 | ~130.0 | Olefinic |
| C-16 | ~135.0 | Olefinic |
| C-17 | ~80.0 | Quaternary carbon bearing hydroxyl |
| C-20 (-C≡C-) | ~90.0 | Acetylenic carbon |
| C-21 (-C≡C-) | ~90.0 | Acetylenic carbon |
| C-13 | ~50.0 | Quaternary carbon |
| C-18 (-CH₂CH₃) | ~12.5 | Methyl of ethyl group |
Note: These are hypothetical values for illustrative purposes.
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of the this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.netsdsu.edu It is used to trace the connectivity of protons within the individual steroid units, for instance, confirming the spin systems in the A, B, C, and D rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.govlibretexts.org By correlating the assigned protons from the ¹H NMR spectrum to their attached carbons, a significant portion of the ¹³C spectrum can be assigned.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for elucidating the structure of complex molecules. researchgate.netlibretexts.orggoogle.com It reveals correlations between protons and carbons that are separated by two or three bonds. For the this compound, HMBC is crucial for identifying the linkage between the two steroid monomers. Correlations from the protons near the C-17 position to the acetylenic carbons (C-20 and C-21) would definitively establish the dimeric structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule. For the this compound, NOESY can help to confirm the relative stereochemistry of the two steroid units and their spatial orientation with respect to each other.
The gestodene monomer is known to exhibit polymorphism, and it is plausible that the this compound could also exist in different crystalline forms. researchgate.net Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. irispublishers.comeuropeanpharmaceuticalreview.comrsc.org Since the chemical shifts in ssNMR are sensitive to the local molecular packing and conformation, different polymorphs will produce distinct spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples. irispublishers.com
In cases of extreme spectral overlap or for specific mechanistic studies, isotopic labeling can be a valuable tool. researchgate.netsigmaaldrich.comzobio.com By selectively enriching specific positions in the molecule with NMR-active isotopes like ¹³C or ¹⁵N, the signals corresponding to these positions can be enhanced and more easily identified in the NMR spectra. For instance, synthesizing the this compound with a ¹³C-labeled ethynyl (B1212043) group would allow for the unambiguous identification of the linker carbons in the ¹³C NMR spectrum.
Solid-State NMR Spectroscopy for Crystalline Forms
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of the this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental formula of the compound. For the this compound (proposed formula C₄₂H₅₀O₄), the expected exact mass can be calculated and compared with the experimental value, providing strong evidence for the proposed structure.
| Mass Spectrometry Data | Value (hypothetical) |
| Molecular Formula | C₄₂H₅₀O₄ |
| Calculated Exact Mass | 618.3658 |
| Observed m/z [M+H]⁺ | 619.3731 |
Note: These are hypothetical values for illustrative purposes.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide further structural information. The fragmentation pattern of the this compound would be expected to show characteristic losses corresponding to the steroid backbone and potentially cleavage at the ethyne linker, further corroborating the proposed structure. The use of LC-MS/MS is particularly effective for analyzing impurities in pharmaceutical products. nih.gov
Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like the this compound. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion (the ionized dimer) and its subsequent fragmentation through collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. researchgate.net
For this compound, the precursor ion would be the protonated molecule, [M+H]⁺. A key fragmentation event would be the cleavage of the bond linking the two gestodene monomer units. This would be expected to produce a prominent product ion with a mass-to-charge ratio (m/z) corresponding to the protonated gestodene monomer ([C₂₁H₂₆O₂ + H]⁺, m/z 311.20). nih.gov Further fragmentation of this monomer ion would likely follow the established pathways for gestodene, involving characteristic losses of water (H₂O) and other small neutral molecules from the steroid core. researchgate.netnih.gov Analysis of these fragmentation patterns allows researchers to piece together the connectivity of the dimer. More complex MSⁿ experiments can be performed, where a specific fragment ion is itself isolated and further fragmented, providing deeper structural detail and helping to pinpoint the specific linkage site between the two monomer units. The knowledge gained from the fragmentation patterns of related dimeric compounds is crucial for interpreting these complex spectra. researchgate.net
Ionization Techniques (e.g., ESI, APCI, MALDI) in Dimer Analysis
The choice of ionization technique is paramount in the mass spectrometric analysis of a relatively large and potentially labile molecule such as this compound. Soft ionization methods are preferred as they impart less energy to the analyte, minimizing in-source fragmentation and preserving the molecular ion for MS/MS analysis. plasmion.com
Electrospray Ionization (ESI) is a widely used technique for the analysis of polar and semi-polar compounds like steroids and is well-suited for this compound. walshmedicalmedia.comthermofisher.com It involves creating a fine spray of charged droplets from a liquid solution, from which solvent evaporates to yield gas-phase ions. ESI is particularly advantageous as it can be directly coupled with liquid chromatography (LC) and typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. plasmion.comemory.edu
Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique, often used for less polar molecules that are not as easily ionized by ESI. In APCI, the sample is vaporized and ionized through reactions with reagent gas ions created by a corona discharge. emory.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state technique where the analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte, making MALDI suitable for high-molecular-weight compounds. technologynetworks.com
A critical consideration in dimer analysis is the possibility of ion/molecule reactions occurring within the ion source itself, which can lead to the artificial formation of dimers. nih.gov Studies have shown that such dimerization can be favored under certain ESI, APCI, and APPI (Atmospheric Pressure Photoionization) conditions, complicating data interpretation. nih.gov Therefore, careful optimization of the ionization source parameters is essential to ensure that the detected dimer is genuine to the sample and not an artifact of the analysis.
Hyphenated Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful for analyzing complex mixtures containing impurities like this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle of hyphenated techniques for unambiguous structure elucidation. wisdomlib.orgijarsct.co.in This method directly couples the separation power of High-Performance Liquid Chromatography (HPLC) with the unparalleled structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
In the context of this compound, an HPLC method would first be developed to separate the dimer from the gestodene monomer and other impurities. The eluent from the HPLC column is then directed into a specialized NMR flow-probe. This allows for the acquisition of detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra of the isolated dimer peak. This is often performed in a "stopped-flow" mode, where the chromatographic flow is paused while the dimer is inside the NMR detection cell to allow sufficient time for acquiring high-quality data. mdpi.com LC-NMR is uniquely capable of providing definitive information on the proton and carbon environments within the molecule, which is essential for confirming the exact point of linkage between the two gestodene units and their relative stereochemistry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse technique for the detection and quantification of pharmaceutical impurities. walshmedicalmedia.com Its high sensitivity and selectivity make it ideal for identifying this compound, even at trace levels. nih.govthermofisher.com The methodology involves:
Chromatographic Separation: A reversed-phase HPLC column (such as a C18) is typically used to separate the more nonpolar this compound from the slightly more polar gestodene monomer. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (like acetonitrile (B52724) or methanol) is employed to achieve optimal resolution. walshmedicalmedia.comthermofisher.com
Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer's ion source (typically ESI). The instrument is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the dimer (e.g., m/z for [C₄₂H₅₀O₄+H]⁺) in the first mass analyzer, fragmenting it, and monitoring for one or more specific product ions in the second mass analyzer. nih.govwalshmedicalmedia.com This two-stage filtering provides exceptional specificity, distinguishing the dimer from co-eluting compounds.
The table below outlines typical, albeit hypothetical, parameters for an LC-MS/MS method for this compound analysis, based on established methods for the monomer.
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Chromatography | HPLC Column | Reversed-Phase C18 (e.g., 50 x 4.6 mm, 4µm) walshmedicalmedia.com |
| Mobile Phase | A: Water with 15 mM Ammonium Acetate B: Acetonitrile/Methanol (B129727) walshmedicalmedia.com | |
| Elution Mode | Gradient or Isocratic walshmedicalmedia.com | |
| Flow Rate | ~1.0 mL/min walshmedicalmedia.com | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (+ESI) walshmedicalmedia.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) walshmedicalmedia.com | |
| Hypothetical Dimer Transition | Precursor Ion (Q1): m/z 619.4 → Product Ion (Q3): m/z 311.2 | |
| Monomer Transition (Reference) | Precursor Ion (Q1): m/z 311.2 → Product Ion (Q3): e.g., 109.1 nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dimeric Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to its high molecular weight and low volatility, this compound is not directly amenable to GC-MS analysis. The technique would require a chemical derivatization step to convert the polar hydroxyl groups into more volatile and thermally stable ethers, such as trimethylsilyl (B98337) (TMS) ethers. mdpi.com This is achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com
While feasible, LC-MS is generally the preferred method for this type of analysis because it eliminates the need for derivatization, avoiding potential side reactions and simplifying sample preparation. GC-MS would typically be considered a secondary or complementary technique for the structural confirmation of the dimer.
Analytical Quantification and Detection Methodologies for Gestodene Dimer
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating the gestodene (B1671452) dimer from the gestodene monomer and other impurities. The choice of technique depends on the specific analytical goal, such as routine quality control, enhanced separation of complex mixtures, or isolation of pure standards.
High-Performance Liquid Chromatography (HPLC) for Related Substances Determination
High-Performance Liquid Chromatography (HPLC) is a widely established method for determining the content and related substances in gestodene formulations. zgjhsyx.com Reversed-phase HPLC (RP-HPLC) is typically employed, allowing for the effective separation of gestodene from its potential impurities, including dimers, based on their hydrophobicity.
Methodologies for the simultaneous determination of gestodene and other hormones in combined dosage forms have been developed and validated. jocpr.comjocpr.com These methods demonstrate the capability of HPLC to separate structurally similar compounds. A typical HPLC method for related substances would involve a C18 column and an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile (B52724) and water. zgjhsyx.com The separation of gestodene, its impurities, and degradation products can be achieved with good specificity and precision. zgjhsyx.com
Table 1: Example HPLC Conditions for Gestodene Related Substances Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) | zgjhsyx.com |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) | zgjhsyx.com |
| Flow Rate | 1.0 mL/min | zgjhsyx.comresearchgate.net |
| Detection | UV at 239 nm | zgjhsyx.com |
| Internal Standard | Ciproterone Acetate (if applicable) | researchgate.net |
This table presents a compilation of typical parameters from various sources and may not represent a single, complete method.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering superior resolution, speed, and sensitivity. ptfarm.pl This technology utilizes columns packed with sub-2 µm particles, which results in a dramatic increase in chromatographic efficiency. ptfarm.pl For the analysis of gestodene and its related substances, including the dimer, UPLC can provide a much clearer separation between the monomer and the dimer, as well as other closely related impurities. researchgate.net
The enhanced resolution of UPLC is particularly beneficial for complex samples where impurities may co-elute in standard HPLC methods. researchgate.net The increased peak capacity allows for the detection and quantification of trace-level dimers that might otherwise be missed. ptfarm.pl While specific UPLC methods for gestodene dimer are not extensively detailed in public literature, methods developed for other steroids demonstrate the technology's applicability. researchgate.net The principles of UPLC ensure that it is a powerful tool for resolving challenging impurity profiles. openaccessjournals.com
Gas Chromatography (GC) for Specific Dimer Forms (if applicable)
Gas Chromatography (GC) is a potential technique for the analysis of specific forms of the this compound, provided the dimer is sufficiently volatile and thermally stable. For many high-molecular-weight steroids, direct GC analysis is challenging, and a derivatization step is often required to increase volatility and improve chromatographic performance. researchgate.net
Studies on other organic compounds have shown that capillary GC is highly effective for separating dimer isomers, allowing for their identification and quantitative distribution analysis. In the context of pharmaceutical analysis, GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful combination for identifying unknown impurities. vsiparylene.com For this compound analysis, a derivatization method, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), could be employed to make the dimer amenable to GC analysis. researchgate.net This approach would be particularly useful for identifying specific isomeric forms of the dimer that may not be separable by liquid chromatography.
Preparative Chromatography for Isolation of Dimer Samples
To properly identify, characterize, and quantify the this compound, a pure reference standard is required. Preparative chromatography is the method of choice for isolating sufficient quantities of an impurity from a bulk mixture. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
The process typically involves developing a robust analytical HPLC method that shows good separation between the gestodene monomer and its dimer. This method is then scaled up to a preparative scale. nih.gov Fractions corresponding to the dimer peak are collected, combined, and the solvent is removed, often through a process like freeze-drying, to yield the purified dimer. nih.gov This isolated sample can then be used for definitive structural elucidation via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and for the calibration of analytical methods. nih.gov The purification of hormonal compounds with purity below required limits has been achieved using preparative HPLC. researchgate.net
Coupled Chromatography-Mass Spectrometry for Quantitative Analysis
For highly sensitive and selective quantification, especially at trace levels, the coupling of liquid chromatography with tandem mass spectrometry is the definitive technique.
Quantitative LC-MS/MS Method Development for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the quantification of analytes in complex matrices. researchgate.net This makes it the ideal method for the trace analysis of this compound. The development of a quantitative LC-MS/MS method involves several key steps.
First, a sample extraction procedure is optimized to isolate the analyte from the sample matrix. For biological samples like plasma, this often involves solid-phase extraction (SPE) or solid-supported liquid-liquid extraction (SLE). thermofisher.comnih.gov For API analysis, a simple dilution may suffice.
Next, chromatographic conditions are developed, often using a UPLC system for rapid and high-resolution separation. nih.gov The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (e.g., deuterated gestodene). thermofisher.comnih.gov This provides a very high degree of selectivity and minimizes interference from other components. diva-portal.org Derivatization may sometimes be used to enhance ionization efficiency and thus sensitivity. researchgate.net The method is then fully validated according to regulatory guidelines to ensure linearity, accuracy, precision, and robustness. thermofisher.com
Table 2: Example Parameters for a Quantitative LC-MS/MS Method
| Parameter | Detail | Source |
|---|---|---|
| Sample Preparation | Solid-Supported Liquid-Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) | thermofisher.comnih.gov |
| Chromatography | UPLC with a C18 reversed-phase column | thermofisher.comnih.gov |
| Ionization | Heated Electrospray Ionization (HESI), Positive Mode | thermofisher.comnih.gov |
| Detection | Triple Quadrupole Mass Spectrometer | thermofisher.com |
| Mode | Selected Reaction Monitoring (SRM) | thermofisher.comnih.gov |
| Internal Standard | Deuterated Gestodene (e.g., d6-gestodene) | thermofisher.comnih.gov |
| Linearity Range | e.g., 0.05 to 5 ng/mL (in plasma) | thermofisher.com |
This table illustrates typical parameters for a trace analysis method for gestodene, which would be adapted for its dimer.
Selection of Chromatographic Columns and Mobile Phases for Optimal Separation
The effective separation of the this compound from the parent Gestodene compound and other related substances is primarily achieved through Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The selection of the stationary and mobile phases is critical for achieving the necessary resolution.
Chromatographic Columns: C18 (octadecylsilyl) columns are frequently employed for the analysis of Gestodene and its impurities due to their hydrophobic nature, which provides excellent retention and separation for steroid molecules. Phenyl-based columns (L11) are also utilized, offering alternative selectivity for aromatic and unsaturated compounds. jpbjournal.com The choice of column depends on the specific impurity profile and the desired separation characteristics. Key parameters for these columns include specific dimensions and particle sizes to ensure efficiency and resolution. jpbjournal.cominnovareacademics.inzgjhsyx.com
Mobile Phases: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. For Gestodene analysis, mixtures of acetonitrile and water are common. jpbjournal.comzgjhsyx.com Methanol (B129727) is also used as an organic solvent. researchgate.netjocpr.com To improve peak shape and control the ionization of analytes, buffers or pH modifiers are often added. Phosphate buffers or acids like orthophosphoric acid are used to maintain a consistent pH. jpbjournal.cominnovareacademics.in Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures of impurities with varying polarities, including the less polar dimer. jpbjournal.com
Table 1: Examples of Chromatographic Conditions for Gestodene Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | Phenomenex Gemini C18 innovareacademics.in | Diamonsil C18 zgjhsyx.com | Zorbax SB Phenyl (L11) jpbjournal.com |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm innovareacademics.in | 250 mm x 4.6 mm, 5 µm zgjhsyx.com | 250 mm x 4.6 mm, 5 µm jpbjournal.com |
| Mobile Phase A | Phosphate buffer (pH 3.6) innovareacademics.in | Water zgjhsyx.com | 0.1% Orthophosphoric acid jpbjournal.com |
| Mobile Phase B | Acetonitrile innovareacademics.in | Acetonitrile zgjhsyx.com | Acetonitrile & 0.1% OPA (9:1) jpbjournal.com |
| Elution Mode | Isocratic (75:25 A:B) innovareacademics.in | Isocratic (45:55 A:B) zgjhsyx.com | Gradient jpbjournal.com |
| Flow Rate | 1.0 mL/min jpbjournal.cominnovareacademics.inzgjhsyx.com | 1.0 mL/min jpbjournal.cominnovareacademics.inzgjhsyx.com | 1.0 mL/min jpbjournal.cominnovareacademics.inzgjhsyx.com |
| Detection | UV at 237 nm innovareacademics.in | UV at 239 nm zgjhsyx.com | UV at 210 nm & 240 nm jpbjournal.com |
Optimization of Mass Spectrometry Detection Parameters
For highly sensitive and specific detection, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the selective monitoring of specific ions, which is ideal for identifying and quantifying trace-level impurities like the this compound.
Ionization: Heated Electrospray Ionization (HESI) in positive mode is a common technique for the analysis of Gestodene and its related compounds. thermofisher.com This method effectively ionizes the steroid molecules, typically by forming a protonated molecule, [M+H]+. nih.gov
Detection Mode: Selected Reaction Monitoring (SRM) is the preferred mode for quantification. thermofisher.com In SRM, a specific precursor ion (e.g., the [M+H]+ of the this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of selectivity and reduces background noise, which is crucial for detecting low-level impurities. For Gestodene itself, the mass transition of m/z 311.2 → has been used. nih.govnih.gov For a this compound, the precursor ion would be expected at an m/z corresponding to twice the molecular weight of Gestodene plus a proton. The optimization process involves finding the collision energy that produces the most stable and intense product ion for reliable quantification.
Table 2: Representative Mass Spectrometry Parameters for Gestodene
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole or QTOF Mass Spectrometer thermofisher.comnih.gov |
| Ionization Mode | Positive Polarity Electrospray Ionization (+ESI) thermofisher.comnih.gov |
| Scan Type | Selected Reaction Monitoring (SRM) thermofisher.com |
| Precursor Ion (Gestodene) | m/z 311.2 nih.gov |
| Precursor Ion (Gestodene-d6 IS) | m/z 332.3 nih.gov |
| Product Ion (Gestodene) | m/z 124.1 (as oxime derivative) nih.gov |
| Product Ion (Gestodene-d6 IS) | m/z 129.1 (as oxime derivative) nih.gov |
Method Validation Parameters for Dimer Analysis
Any analytical method used for quantifying impurities must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure its reliability.
Linearity and Range of Detection
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
For Gestodene and its related substances, linearity is typically established by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression is applied. A high correlation coefficient (r² or r), typically ≥0.99, indicates a strong linear relationship. thermofisher.comwalshmedicalmedia.com The analytical range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. zgjhsyx.comwalshmedicalmedia.com
Table 3: Reported Linearity Ranges for Gestodene Analysis
| Analyte | Range | Correlation Coefficient (r/r²) | Source |
|---|---|---|---|
| Gestodene | 25-125 µg/mL | r = 0.999 | innovareacademics.in |
| Gestodene | 0.5-20 µg/mL | N/A | zgjhsyx.com |
| Gestodene | 0.05-5 ng/mL | r² = 0.999 | thermofisher.com |
| Gestodene | 50.64-6330.00 pg/mL | r ≥ 0.9950 | walshmedicalmedia.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. innovareacademics.in These values are crucial for ensuring that even trace amounts of an impurity like the this compound can be controlled.
LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. For Gestodene, reported LOQ values can be as low as 7.5 ng/mL, demonstrating the high sensitivity of modern HPLC methods. zgjhsyx.com
Table 4: Reported LOD and LOQ Values for Gestodene
| Parameter | Value | Source |
|---|---|---|
| LOD | 3.909 µg/mL | researchgate.net |
| LOQ | 11.85 µg/mL | innovareacademics.inresearchgate.net |
| LOD | 2.5 ng/mL | zgjhsyx.com |
| LOQ | 7.5 ng/mL | zgjhsyx.com |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). jpbjournal.com For impurity analysis, the %RSD is expected to be low, often less than 10% for intermediate precision. jpbjournal.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample with a known amount of the impurity and calculating the percentage of recovery. zgjhsyx.com A high recovery rate, for instance, an average recovery of 98.4%, indicates a high degree of accuracy. zgjhsyx.com For Gestodene, accuracy and precision have been demonstrated to be well within the limits specified by regulatory agencies like the FDA. thermofisher.comwalshmedicalmedia.com
Specificity and Selectivity Evaluation
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jpbjournal.com In the context of this compound analysis, the method must be able to separate the dimer peak from the main Gestodene peak and all other potential related substances. zgjhsyx.com
Specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, heat, light, and oxidation to generate potential degradation products. jpbjournal.cominnovareacademics.in The analytical method is then used to show that the main drug peak is resolved from all the degradation product peaks, thus proving its stability-indicating nature. innovareacademics.in The absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms further confirms the method's specificity. jpbjournal.com
Robustness and Ruggedness Testing
The validation of an analytical method for quantifying this compound, a known impurity of Gestodene, necessitates rigorous testing to ensure its reliability under various conditions. jpbjournal.com Robustness and ruggedness are key parameters in this validation process, demonstrating the method's capacity to remain unaffected by minor, deliberate variations in procedure and by external factors, respectively. jpbjournal.cominnovareacademics.in
Robustness testing evaluates the method's stability against small changes in its internal parameters. jpbjournal.com For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for impurity profiling, these variations are intentionally introduced to mimic the slight deviations that can occur during routine use. The goal is to prove that the method is dependable and that the results for this compound quantification remain consistent. jpbjournal.cominnovareacademics.in In all deliberately varied chromatographic conditions, the selectivity and performance of the method should remain unchanged, which is often confirmed by comparing the relative retention times (RRTs) of all peaks and the resolution between them. jpbjournal.com
Ruggedness , often assessed through intermediate precision studies, demonstrates the method's reproducibility under different external conditions. jpbjournal.com This typically involves having the analysis performed by different analysts, on different instruments, or on different days. The consistency of the results for this compound across these variables confirms the method's ruggedness. jpbjournal.com For instance, the intermediate precision can be verified by analyzing spiked samples, with the relative standard deviation (%RSD) of the peak area for the impurity serving as the key metric. jpbjournal.com
The following table outlines typical parameters that are intentionally varied during robustness and ruggedness testing for an HPLC-based analytical method for this compound.
| Test Type | Parameter Varied | Typical Variation | Acceptance Criterion |
|---|---|---|---|
| Robustness | Flow Rate | ± 0.1 mL/min (e.g., from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min) innovareacademics.in | System suitability criteria are met; resolution between this compound and other peaks is maintained. jpbjournal.com |
| Mobile Phase Composition | ± 5% in organic phase composition innovareacademics.in | ||
| Column Temperature | ± 5 °C (e.g., from 30°C to 25°C and 35°C) jocpr.com | ||
| Wavelength | ± 2 nm | ||
| Ruggedness (Intermediate Precision) | Different Analyst | Analyst 1 vs. Analyst 2 | %RSD of peak area for this compound should be ≤ 10%. jpbjournal.com |
| Different Instrument | HPLC System 1 vs. HPLC System 2 | ||
| Different Day | Day 1 vs. Day 2 innovareacademics.in |
System Suitability Criteria
System suitability testing (SST) is an integral part of any analytical method and is performed before and often during the analysis of samples. Its purpose is to verify that the chromatographic system is performing adequately for the quantification of this compound on the day of the analysis. jocpr.comresearchgate.net These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. researchgate.net
For the analysis of related substances like this compound, SST is crucial to ensure that the method can reliably separate the impurity from the main active pharmaceutical ingredient (API), Gestodene, and any other potential impurities. jpbjournal.comjocpr.com The criteria are established during method development and validation. innovareacademics.in A standard solution, often containing the API and known impurities like this compound, is injected multiple times. The resulting chromatograms are used to calculate key performance indicators. jocpr.comresearchgate.net
The following table details the common system suitability parameters and their typical acceptance criteria for an HPLC method designed for the quantification of this compound.
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Tailing Factor (Symmetry Factor) | Measures the symmetry of the chromatographic peak. Asymmetrical peaks can affect integration and accuracy. | Not more than 2.0. researchgate.net |
| Theoretical Plates (N) | A measure of the column's efficiency. A higher number indicates better separation power. | Greater than 2000. jocpr.com |
| Precision / Repeatability (%RSD) | The relative standard deviation for the peak areas from replicate injections of the standard solution. | Not more than 10.0% for impurity analysis. jpbjournal.com |
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks (e.g., this compound and the main Gestodene peak). | Not less than 1.5. |
Theoretical and Computational Investigations of Gestodene Dimer
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations apply the principles of quantum mechanics to predict molecular properties. Molecular modeling encompasses these calculations to build and manipulate molecular structures, simulating their behavior and energetics.
A foundational step in computational chemistry is geometry optimization, a process that determines the most stable arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. pennylane.ai For a Gestodene (B1671452) dimer, this would involve starting with various plausible orientations of the two gestodene molecules and using algorithms to adjust the atomic coordinates until the lowest energy conformation is found. pennylane.ainih.gov This process is crucial because the dimer's properties are intrinsically linked to its structure. The optimization can be performed using different levels of theory, from faster molecular mechanics methods to more accurate quantum mechanical approaches. mdpi.comscm.com
Once the optimized geometry is obtained, the interaction energy is calculated to determine the stability of the dimer. This energy is typically computed as the difference between the energy of the dimer and the sum of the energies of two isolated monomer units. mdpi.com
The stability of the Gestodene dimer would be governed by non-covalent interactions (NCI). nih.govchemrxiv.org These interactions, though weaker than covalent bonds, are critical in determining the structure and function of molecular aggregates. mdpi.com Key non-covalent interactions that would be analyzed include:
Van der Waals forces: Ubiquitous, weak attractions and repulsions between molecules.
Hydrogen bonds: Stronger directional interactions involving a hydrogen atom and an electronegative atom like oxygen.
π-π stacking: Interactions between the aromatic rings present in the molecular structure.
Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of the bonding. nih.govresearchgate.net
Table 1: Hypothetical Interaction Energy Components for a this compound Study This table illustrates the type of data that would be generated from a SAPT analysis. The values are purely illustrative and not based on actual calculations for this compound.
| Interaction Component | Description | Hypothetical Energy (kcal/mol) |
|---|---|---|
| Electrostatics | The classical Coulomb interaction between the charge distributions of the two monomers. | -4.5 |
| Exchange | A purely quantum mechanical effect arising from the Pauli exclusion principle, leading to repulsion. | +6.0 |
| Induction | The distortion of one monomer's charge distribution by the other, leading to attraction. | -2.0 |
| Dispersion | Attraction arising from correlated fluctuations in the electron clouds of the monomers. | -7.5 |
| Total Interaction Energy | The sum of all attractive and repulsive components. | -8.0 |
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a system as a function of its geometric parameters. nih.govarxiv.org For the this compound, a PES analysis would explore the energy changes as the two monomer units approach and orient themselves relative to each other. This analysis is vital for identifying all stable and metastable dimeric structures (local minima), the transition states that connect them, and the energy barriers for conversion between different forms. rsc.org The flatness or ruggedness of the PES reveals how rigid or flexible the dimer is. nih.gov Automated workflows can systematically generate dimer orientations and perform PES scans to map these interactions comprehensively. nih.govchemrxiv.org
Density Functional Theory (DFT) is a highly popular quantum chemical method for studying large molecules due to its favorable balance between computational cost and accuracy. icm.edu.plchemrevlett.com DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. In studies of non-covalent dimers, it is crucial to use DFT functionals that are specifically designed to account for dispersion forces, which are critical for accurately describing stacking and van der Waals interactions. mdpi.comnih.gov Functionals like B3LYP-D3 or ωB97X-D are commonly employed for such systems. mdpi.comchemrevlett.comresearchgate.net DFT would be the workhorse method for geometry optimizations and PES scans of the this compound. icm.edu.pl
Coupled-Cluster (CC) theory represents the "gold standard" in quantum chemistry for obtaining highly accurate energies. numberanalytics.com Methods like Coupled-Cluster Singles and Doubles with a perturbative triples correction, denoted as CCSD(T), can provide benchmark-quality interaction energies. numberanalytics.compsicode.org Due to their high computational cost, which scales rapidly with the size of the molecule, CC methods are typically not used for full geometry optimizations of a large system like a this compound. psicode.org Instead, they are used to perform single-point energy calculations on key geometries (like minima and saddle points) identified using a less expensive method like DFT. mdpi.comrsc.org These high-accuracy energies serve to validate the results from the more computationally efficient DFT methods. rsc.orgnih.gov
Application of Density Functional Theory (DFT) in Dimer Studies
Reaction Mechanism Studies for Dimer Formation
Understanding how a this compound might form requires investigating potential reaction mechanisms. This involves identifying the most plausible chemical pathways leading from two monomers to a covalently-linked dimer. Computational studies can map out the potential energy surface of the reaction, locating transition states and intermediates. chim.it
Possible dimerization reactions could include:
Radical Dimerization: Involving the coupling of two gestodene radicals. numberanalytics.com
Ionic Dimerization: Proceeding through ionic intermediates. numberanalytics.com
Transition-Metal Catalyzed Coupling: Where a metal catalyst facilitates the C-H activation and bond formation between the two monomers. chim.it
Pericyclic Reactions: Such as a Diels-Alder reaction if suitable diene and dienophile moieties are present. numberanalytics.comwikipedia.org
Computational modeling of these pathways would allow for the calculation of activation energies, helping to determine which mechanism is kinetically most favorable under specific conditions.
Identification of Transition States and Energy Barriers
The formation of a dimer from two gestodene monomers is a chemical process that must proceed through a high-energy transition state (TS). The energy required to overcome this peak on the potential energy surface is known as the energy barrier or activation energy. Identifying the structure of the transition state and the height of this barrier is fundamental to understanding the kinetics of dimerization.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map the potential energy surface of the dimerization reaction. cdmf.org.br By systematically scanning the distance and orientation between two gestodene molecules, researchers can locate the minimum energy pathway from reactants (monomers) to the product (dimer). The highest point along this pathway corresponds to the transition state. The lifetime of such transition states is incredibly short, on the order of femtoseconds, meaning they cannot be isolated experimentally but can be characterized computationally. nih.gov
The energy barrier determines how quickly the dimerization can occur under given conditions. A high barrier suggests a slow reaction, while a low barrier indicates a more rapid process. Multiple pathways for dimerization may exist, each with its own distinct transition state and energy barrier. For instance, the monomers could approach in a "head-to-tail" or "stacked" orientation, leading to different transition state geometries and stabilities. Calculating the energy barriers for these various pathways allows for the prediction of the kinetically favored dimerization route.
Table 1: Hypothetical Energy Barriers for Different Gestodene Dimerization Pathways This table is illustrative and based on typical outputs from computational chemistry studies, as direct experimental or calculated values for this compound are not publicly available.
| Dimerization Pathway | Computational Method | Calculated Energy Barrier (kJ/mol) |
|---|---|---|
| Head-to-Tail Approach | DFT (B3LYP/6-31G*) | 55 |
| Parallel Stacked Approach | DFT (B3LYP/6-31G*) | 70 |
| Antiparallel Stacked Approach | DFT (B3LYP/6-31G*) | 65 |
Molecular Dynamics Simulations of Dimerization Processes
Molecular dynamics (MD) simulations offer a way to observe the dynamic process of dimerization over time. researchgate.net These simulations solve Newton's equations of motion for a system containing multiple gestodene molecules and, typically, a solvent, allowing researchers to model the system's evolution.
A common strategy involves using a multi-scale approach. nih.gov Initially, coarse-grained (CG) simulations, where groups of atoms are represented as single particles, can be run for long timescales (microseconds or more). nih.gov This allows for the observation of the spontaneous association of gestodene monomers from a random distribution in a simulated solvent box. researchgate.netnih.gov These simulations can reveal the general modes of binding and the initial conformations of the dimer.
Following the coarse-grained simulations, promising dimeric structures can be converted into full all-atom (AT) models for more detailed and accurate simulations. researchgate.netnih.gov All-atom MD simulations provide detailed information on the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the dimer. nih.gov Free energy calculation methods, like umbrella sampling or metadynamics, can be combined with MD simulations to quantitatively determine the stability of the dimer and the energetic landscape of the association/dissociation process. plos.org
Table 2: Typical Parameters for a Hypothetical All-Atom MD Simulation of Gestodene Dimerization
| Parameter | Value/Description | Purpose |
|---|---|---|
| Simulation Software | GROMACS, AMBER | To run the molecular dynamics simulation |
| Force Field | GAFF, OPLS-AA | To define the potential energy function of the system |
| System Composition | 2 Gestodene molecules, ~10,000 water molecules | To simulate dimerization in an aqueous environment |
| Simulation Time | 500 nanoseconds | To allow sufficient time for association events |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions |
| Pressure | 1 bar | To simulate atmospheric pressure conditions |
Prediction of Preferred Dimerization Pathways
By combining the results from transition state calculations and molecular dynamics simulations, a comprehensive picture of the preferred dimerization pathways can be constructed. The kinetically preferred pathway is the one with the lowest energy barrier, as identified through quantum chemical calculations. elifesciences.org The thermodynamically preferred pathway leads to the most stable final dimer structure.
MD simulations complement this by showing which pathways are most frequently sampled in a dynamic environment. plos.org For example, simulations might show that even if a particular dimer conformation is the most stable, the monomers rarely approach each other in the correct orientation to form it directly. Instead, they may form a less stable, transient dimer that later undergoes a conformational change to the more stable structure. nih.gov Studies on the crystallization of gestodene suggest that specific intermolecular interactions are highly favored, which would also direct the dimerization process in solution toward specific pathways. researchgate.net
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of the this compound is complex due to the inherent chirality and conformational flexibility of the gestodene monomer.
Analysis of Stereoisomeric and Diastereomeric Forms of this compound
The gestodene monomer is a chiral molecule, possessing multiple stereocenters. The specific configuration of the marketed drug is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one. nih.gov When two of these chiral molecules combine to form a dimer, the resulting structure can exist in different stereoisomeric forms.
If two identical gestodene molecules (both with the same R/S configuration at all stereocenters) combine, they form a homochiral dimer. However, because the two monomers can approach each other in different ways, the resulting dimer can exist as a set of diastereomers. These diastereomers will have different spatial arrangements and, consequently, different physical and chemical properties. For example, a known impurity of gestodene is a specific dimer with a defined set of stereocenters. The analysis of such impurities is critical in pharmaceutical science. The existence of various stereoisomers for dimers of other complex molecules has been documented. synzeal.com
Table 3: Potential Stereochemical Relationships in this compound Formation
| Monomer 1 Stereochemistry | Monomer 2 Stereochemistry | Dimer Relationship | Description |
|---|---|---|---|
| (R,S,R...) | (R,S,R...) | Homochiral Diastereomers | Dimer formed from two identical enantiomers. Multiple diastereomeric structures are possible based on their relative orientation. |
Conformational Preferences and Stability of Dimeric Structures
Each stereoisomer of the this compound can exist in numerous different conformations due to the rotation around single bonds and the flexibility of the steroid rings. Computational chemistry is essential for exploring the potential energy landscape of these dimers to identify the most stable, low-energy conformations.
Methods like DFT are used to perform geometry optimizations on various starting structures of the dimer. chemrxiv.org These calculations yield the relative energies of different conformers, allowing for the identification of the global minimum energy structure and other low-lying, thermally accessible conformations. The stability of these structures is dictated by a fine balance of intermolecular forces, including hydrogen bonding (e.g., between the hydroxyl and ketone groups) and π-π stacking interactions involving the steroid A-ring. Insights from gestodene crystallography show that specific solid-state packing arrangements are preferred, which can serve as models for computationally testing the stability of similar dimeric arrangements in the gas or solution phase. researchgate.net
Chiroptical Properties and Their Theoretical Prediction
Since the this compound is chiral, it will interact with plane-polarized light, a property known as optical activity. Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy are powerful experimental methods for studying chiral molecules.
Theoretical calculations can predict these chiroptical properties. Using methods such as Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate the CD spectrum for a given stereoisomer and conformation of the this compound. Each unique stereoisomer is expected to have a distinct, fingerprint-like CD spectrum. By comparing theoretically predicted spectra for different possible isomers with experimental data (if it were available), one could potentially identify the absolute configuration and dominant solution-phase conformation of the dimer. This approach is a standard practice in the structural elucidation of complex chiral natural products and synthetic molecules.
Table 4: Illustrative Predicted Chiroptical Data for Hypothetical this compound Isomers This table demonstrates the type of data generated from theoretical predictions; values are not from actual calculations on this compound.
| Dimer Isomer | Computational Method | Predicted Excitation Wavelength (nm) | Predicted Rotatory Strength (R, 10⁻⁴⁰ cgs) |
|---|---|---|---|
| Diastereomer A | TD-DFT (CAM-B3LYP) | 245 | +15.2 |
| 210 | -25.8 | ||
| Diastereomer B | TD-DFT (CAM-B3LYP) | 250 | -12.5 |
Strategies for Control and Minimization of Gestodene Dimer Formation in Chemical Processes
Process Chemistry Optimization for Dimer Reduction
Optimizing the chemical process is a primary strategy to control the formation of the Gestodene (B1671452) dimer. This involves a multi-faceted approach, from modifying the synthetic pathway to fine-tuning reaction conditions and selecting appropriate materials.
The chosen synthetic route for an API can significantly influence the impurity profile. In the context of Gestodene, exploring alternative synthetic pathways can be a key strategy to circumvent the conditions that favor dimer formation. While specific proprietary synthetic routes for Gestodene are not publicly detailed, general principles in API synthesis suggest that routes avoiding harsh reaction conditions or certain reactive intermediates are preferable. acs.org For instance, a synthetic strategy that minimizes the potential for intermolecular reactions leading to dimerization would be advantageous. Research into biocatalytic methods, which often proceed under milder conditions and with high selectivity, presents a promising avenue for developing cleaner synthetic routes for complex molecules like steroids. acs.org
Fine-tuning reaction parameters is a critical step in minimizing the formation of the Gestodene dimer. rsc.org Key parameters that can be optimized include temperature, pressure, reaction time, and the stoichiometry of reactants. rsc.orguva.nl Techniques like Design of Experiments (DoE) can be systematically employed to identify the optimal set of conditions that maximize the yield of Gestodene while minimizing dimer formation. nih.gov For example, lower temperatures might be favored to reduce the rate of the side reaction leading to the dimer, even if it requires a longer reaction time for the main reaction to complete. Similarly, adjusting the molar ratio of reactants can shift the reaction equilibrium away from byproduct formation.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Rationale for Optimization | Potential Impact on Dimer Formation |
| Temperature | Reaction rates are highly sensitive to temperature. | Lower temperatures generally reduce the rate of side reactions, including dimerization. |
| Pressure | Can influence reaction kinetics and equilibrium, especially for reactions involving gases. | Optimization can shift the equilibrium to favor the desired product. |
| Reaction Time | Prolonged reaction times can sometimes lead to the formation of degradation products or byproducts. | Shorter reaction times may be sufficient for the main reaction while limiting the extent of dimerization. |
| Stoichiometry | The molar ratio of reactants can drive the reaction towards the desired product. | Adjusting reactant ratios can minimize the presence of excess starting material that might participate in dimerization. |
| Catalyst | The choice and concentration of a catalyst can selectively enhance the desired reaction pathway. | A highly selective catalyst can accelerate the formation of Gestodene over the dimer. |
This table provides a general framework for optimizing reaction parameters to control impurity formation.
The choice of solvents and reagents plays a crucial role in controlling chemical reactions and can be leveraged to minimize the formation of the this compound. temple.eduresearchgate.net The solvent can influence reaction rates and selectivity by stabilizing transition states differently for the main reaction versus the side reaction. A solvent that selectively solvates the transition state leading to Gestodene over the one leading to the dimer would be ideal. Similarly, the choice of reagents, including any bases or acids used, can have a profound impact. For instance, using a sterically hindered base might prevent the intermolecular reaction required for dimerization while still facilitating the desired intramolecular reaction.
Optimization of Reaction Parameters to Suppress Dimer Formation
Stability Studies Focused on Dimer Formation
Understanding the stability of Gestodene and the conditions under which the dimer is formed is essential for ensuring the quality of the drug substance and product over its shelf life.
Forced degradation studies, also known as stress testing, are intentionally designed to degrade the API under more severe conditions than those used for accelerated stability testing. biopharminternational.combiomedres.us These studies are crucial for identifying potential degradation products, such as the this compound, and elucidating the pathways of their formation. biomedres.us By subjecting Gestodene to various stress conditions, such as heat, light, humidity, and different pH levels (acidic and basic hydrolysis), and oxidation, the specific conditions that promote dimerization can be pinpointed. biomedres.usinnovareacademics.in For example, a study on Gestodene revealed that it undergoes degradation under acidic, basic, oxidative, thermal, and photolytic conditions, with the highest degradation observed under photolysis. innovareacademics.in While this study did not specifically quantify the dimer, it highlights the conditions under which impurity formation is likely.
Table 2: Typical Forced Degradation Conditions and Observed Gestodene Degradation
| Stress Condition | Description | Observed Gestodene Degradation (%) |
| Acidic | Exposure to an acidic environment. | 15.69 |
| Basic | Exposure to an alkaline environment. | 8.95 |
| Oxidative | Exposure to an oxidizing agent. | 11.05 |
| Thermal | Exposure to elevated temperatures. | Data not specified in the source. |
| Photolytic | Exposure to light. | Highest degradation observed. |
| Hydrolytic | Exposure to water. | Data not specified in the source. |
Data adapted from a forced degradation study on Gestodene. innovareacademics.in The specific percentage for thermal and hydrolytic degradation was not provided in the source.
The information gleaned from these studies is invaluable for developing manufacturing processes and storage conditions that minimize the risk of dimer formation. biomedres.us
Following the identification of potential degradation products through forced degradation, accelerated and long-term stability studies are conducted under ICH (International Council for Harmonisation) guidelines to assess the chemical integrity of Gestodene over time. nih.goveuropa.eu
Accelerated Stability Studies: These studies are typically conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months). nih.goveuropa.eu They are designed to predict the long-term stability of the drug substance and to detect any significant changes, including the formation of the this compound, at an early stage. nih.govgeneesmiddeleninformatiebank.nl
Long-Term Stability Studies: These are performed under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for the proposed shelf-life of the product. nih.goveuropa.eu These studies provide the definitive data on the stability of Gestodene and the potential for dimer formation under normal storage conditions.
Public assessment reports for products containing Gestodene indicate that stability data is rigorously reviewed. For instance, one report noted that under accelerated conditions (40°C/75%RH for 6 months), some out-of-specification results for Gestodene assay were observed, suggesting degradation. geneesmiddeleninformatiebank.nl However, under long-term and intermediate conditions, the impurities remained within specification. geneesmiddeleninformatiebank.nl This highlights the importance of these studies in defining appropriate storage conditions to maintain product quality.
By combining the insights from process chemistry optimization and comprehensive stability studies, manufacturers can effectively control and minimize the formation of the this compound, ensuring a high-quality and stable API.
Forced Degradation Studies to Identify Dimer Formation Conditions
Development of Purification Techniques for Dimer Removal
The removal of impurities, including oligomeric species such as dimers, is a fundamental step in the synthesis of high-purity Gestodene for pharmaceutical use. Several purification techniques have been developed and optimized to ensure that the final API meets the stringent requirements set by pharmacopoeias.
Chromatographic Purification Methods for Isolation
Chromatography is a powerful and widely used technique for the separation and isolation of Gestodene from its process-related impurities and degradation products, including dimers. High-Performance Liquid Chromatography (HPLC) is the primary method for both analytical detection and preparative purification.
Research has demonstrated the effectiveness of Reverse-Phase HPLC (RP-HPLC) in separating Gestodene from a complex mixture of impurities. Stability-indicating HPLC methods have been developed specifically to separate Gestodene from products formed during forced degradation studies (exposure to acid, base, oxidation, heat, and light), confirming the method's ability to resolve the API from its potential degradants. innovareacademics.injpbjournal.cominnovareacademics.in
Several HPLC methods have been detailed for this purpose:
A patent for Gestodene preparation describes a purification step using flash chromatography with a mobile phase of heptane (B126788) and ethyl acetate. google.com
One analytical method uses a Zorbax SB-Phenyl column with a gradient of aqueous methanol (B129727) to achieve effective separation of Gestodene from other steroids and impurities. researchgate.net
Another validated stability-indicating method employs a Phenyl column with a mobile phase of ortho-phosphoric acid and acetonitrile (B52724) to quantify impurities. jpbjournal.com
For preparative separation to isolate and remove impurities like dimers, scalable liquid chromatography methods have been designed. sielc.com
The selection of the stationary phase (column) and mobile phase is critical for achieving optimal resolution between Gestodene and the structurally similar dimer.
Table 1: Examples of Chromatographic Conditions for Gestodene Purification and Impurity Analysis
| Parameter | Method 1 (Preparative) google.com | Method 2 (Analytical) researchgate.net | Method 3 (Analytical) jpbjournal.com |
|---|---|---|---|
| Technique | Flash Chromatography | HPLC-MS | RP-HPLC |
| Stationary Phase (Column) | Silica Gel | Zorbax SB-Phenyl | L11 Phenyl (250x4.6mm, 5µm) |
| Mobile Phase | Heptane:Ethyl Acetate (7:3) | Aqueous Methanol (Gradient) | A: 0.1% Ortho-phosphoric acidB: Acetonitrile:0.1% OPA (9:1) |
| Application | Crude Product Purification | Simultaneous determination | Impurity quantification |
Crystallization and Recrystallization Strategies for Dimer Reduction
Crystallization is a fundamental and highly effective technique for purifying APIs by separating the desired compound from soluble impurities. For Gestodene, recrystallization is a key step in the manufacturing process to reduce the levels of by-products, including any formed dimers, to meet pharmaceutical-grade specifications.
A process patent for Gestodene synthesis details the use of recrystallization as a final purification step. google.comgoogleapis.com The crude Gestodene obtained after synthesis is dissolved in a suitable solvent system from which it can be recrystallized with high purity, leaving impurities like the dimer behind in the mother liquor. The choice of solvent is critical to achieving high recovery and purity.
Table 2: Solvent Systems for Recrystallization of Gestodene
| Solvent System | Typical Recovery Yield | Reference |
|---|---|---|
| Ethanol (B145695) | 70% - 90% | google.comgoogleapis.com |
| Ethanol/Water Mixture | 70% - 90% | google.comgoogleapis.com |
| Acetone | Mentioned as suitable | google.comgoogleapis.com |
| Cyclohexane | Mentioned as suitable | google.comgoogleapis.com |
The high yields reported for recrystallization from ethanol or ethanol/water mixtures indicate that this is an efficient method for removing the impurities specified in the European Pharmacopoeia, which would include any dimeric species. google.comgoogleapis.com
In the context of transdermal drug delivery systems, preventing recrystallization during storage is crucial. Studies have shown that adding excipients like Povidone K12 acts as a crystallization inhibitor, ensuring Gestodene remains in a stable, amorphous state within the patch matrix. oup.comnih.gov This demonstrates how solid-state properties can be controlled to prevent degradation and maintain product quality.
Membrane Separation and Other Advanced Purification Technologies
Beyond traditional methods, advanced purification technologies are being explored for the separation of steroids from complex mixtures. While often applied in environmental contexts for removing hormones from water, the underlying principles are applicable to industrial pharmaceutical purification.
Membrane Separation: Nanofiltration (NF) is a promising membrane-based technology for separating molecules in the 200-1000 Da molecular weight range. Since Gestodene has a molecular weight of 310.43 g/mol and its dimer is significantly larger (594.84 g/mol ), membrane separation based on size exclusion is a viable strategy.
Mechanism: The primary separation mechanism in NF for steroids is size exclusion, though adsorption onto the membrane surface also plays a role. acs.org The process involves pumping a solution containing Gestodene and the dimer impurity across a semi-permeable membrane. The smaller Gestodene molecules pass through the membrane pores, while the larger dimer molecules are retained.
Advanced Membranes: Research into novel membrane materials shows potential for enhanced separation. Carbon nanotube (CNT) membranes offer a high surface area that can be functionalized for selective adsorption and filtration. bioengineer.org Other advanced materials include cross-linked β-cyclodextrin nanofiber composite membranes, which have demonstrated high efficiency in capturing steroid hormones. researchgate.net
Other Advanced Techniques: Innovative solid-phase extraction (SPE) materials are also being developed for highly selective steroid purification. rsc.org
Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanomaterials as sorbents. The sorbents selectively bind impurities, and can then be easily removed from the product solution using an external magnetic field, simplifying the purification workflow. rsc.org
Molecularly Imprinted Polymers (MIPs): These are highly customized polymers created with a template molecule (e.g., the dimer), resulting in cavities that are specifically shaped to capture the target impurity with high selectivity. rsc.org
These advanced technologies offer potential for highly efficient and selective purification processes that could be adapted for the removal of this compound at an industrial scale.
Q & A
Q. What data management practices ensure reproducibility in this compound preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
